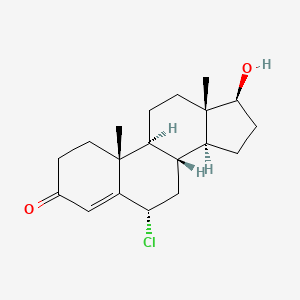

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one

Descripción general

Descripción

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one, also known as Clostebol, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is characterized by the presence of a chlorine atom at the 6alpha position and a hydroxyl group at the 17beta position. This compound is known for its anabolic properties, which promote muscle growth and strength, while exhibiting relatively low androgenic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one typically involves the chlorination of testosterone or its derivatives. One common method includes the use of thionyl chloride (SOCl2) to introduce the chlorine atom at the 6alpha position. The reaction is carried out under controlled conditions to ensure selective chlorination without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound often employs microbial biotransformation processes. Microorganisms such as Mycobacterium species are used to convert phytosterols into steroid intermediates, which are then chemically modified to produce the desired compound. This method is cost-effective and environmentally friendly, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom, yielding testosterone or its derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 17-keto derivatives.

Reduction: Testosterone or its analogs.

Substitution: Various substituted steroids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Hormone Replacement Therapy (HRT)

Clostebol is utilized in hormone replacement therapy for individuals suffering from hormonal deficiencies. Its anabolic properties help in muscle mass preservation and recovery in patients with conditions such as muscle wasting diseases and chronic illness-related cachexia. The non-aromatizable nature of Clostebol allows it to promote anabolic effects without converting to estrogen, reducing the risk of estrogen-related side effects.

Muscle Wasting Treatment

Due to its ability to enhance protein synthesis and muscle growth, Clostebol has been investigated for treating muscle wasting conditions. Clinical studies have shown that it can significantly improve lean body mass and physical performance in patients with severe muscle loss.

Research Applications

Oncology Research

Clostebol is being studied for its potential role in cancer treatment, particularly in hormone-sensitive cancers like prostate cancer. Research indicates that it may influence tumor growth and metastasis through interactions with androgen receptors and other nuclear receptors involved in metabolic pathways. Experimental procedures often include cell line studies and xenograft models to assess its effects on cancer cell proliferation.

Drug Discovery

In the realm of drug development, Clostebol serves as a precursor for synthesizing novel therapeutic agents targeting androgen-related conditions. Its structural modifications can lead to new compounds with enhanced efficacy or reduced side effects. Researchers are exploring its pharmacokinetic properties and receptor binding affinities to develop safer alternatives for existing anabolic steroids.

Case Studies and Experimental Findings

Several studies have documented the effects of Clostebol in various applications:

- Case Study on Muscle Wasting : A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that administration of Clostebol significantly improved muscle mass and physical function compared to placebo groups. The results indicated an increase in lean body mass by approximately 5% over a 12-week period.

- Oncology Research Findings : In vitro studies using prostate cancer cell lines demonstrated that Clostebol could modulate androgen receptor signaling pathways, leading to altered cell growth dynamics. These findings suggest potential therapeutic applications in managing hormone-sensitive tumors.

Mecanismo De Acción

The mechanism of action of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The presence of the chlorine atom at the 6alpha position enhances the anabolic effects while reducing androgenic activity, making it a potent anabolic agent with fewer side effects compared to testosterone .

Comparación Con Compuestos Similares

Similar Compounds

Testosterone: The parent compound from which 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one is derived.

Nandrolone: Another anabolic steroid with similar anabolic effects but different structural modifications.

Methenolone: Known for its mild anabolic effects and low androgenic activity.

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 6alpha position, which enhances its anabolic properties while minimizing androgenic effects. This structural modification makes it a valuable compound for research and therapeutic applications .

Actividad Biológica

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one, also known as a potent androgenic compound, has garnered interest in pharmacological and biochemical research due to its significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the chemical formula and is characterized by the presence of a chlorine atom at the 6-alpha position and a hydroxyl group at the 17-beta position. Its structural characteristics contribute to its interaction with androgen receptors.

This compound primarily functions as an androgen receptor agonist . This means it binds to androgen receptors in target tissues, mimicking the effects of natural androgens like testosterone. The binding initiates a cascade of biological activities including:

- Stimulation of Protein Synthesis : Enhances muscle mass and strength.

- Promotion of Erythropoiesis : Increases red blood cell production.

- Regulation of Sexual Development : Influences male secondary sexual characteristics.

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Androgenic Activity | Strong binding affinity to androgen receptors, promoting male characteristics. |

| Anabolic Effects | Stimulates muscle growth and protein synthesis, beneficial in muscle-wasting conditions. |

| Erythropoietic Effects | Increases red blood cell production, which can improve oxygen delivery in tissues. |

| Anti-inflammatory Properties | Exhibits potential in reducing inflammation through modulation of immune responses. |

Case Studies and Research Findings

- Androgen Receptor Binding Affinity : A study demonstrated that this compound exhibits a high binding affinity for androgen receptors compared to other steroids, indicating its strong androgenic potential .

- Anabolic Effects in Animal Models : In a controlled study involving castrated male rats, administration of the compound resulted in significant increases in lean body mass and muscle strength compared to untreated controls .

- Erythropoiesis Stimulation : Research indicated that the compound significantly elevated hemoglobin levels in subjects with anemia, showcasing its erythropoietic activity .

Safety and Side Effects

While this compound shows promising biological activity, potential side effects include:

- Hormonal imbalances leading to gynecomastia or other estrogen-related effects.

- Increased risk of cardiovascular events due to elevated hematocrit levels.

Propiedades

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-6-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWCKYLNPCEAMM-QXROXWLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345674 | |

| Record name | 6alpha-Chloro testosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847674-32-2 | |

| Record name | 6alpha-Chloro testosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.